BenchChemオンラインストアへようこそ!

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Vasopressin V1a antagonist CNS drug discovery triazole scaffold

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 85562-74-9) is a synthetic 1,2,4-triazol-3-one derivative characterized by a cyclohexyl substituent at the 5-position and a 4-methoxyphenyl group at the N4 position. The compound has a molecular formula of C₁₅H₁₉N₃O₂, a molecular weight of 273.33 g/mol, a calculated LogP of 3.03, and a topological polar surface area (PSA) of 60.17 Ų.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 85562-74-9
Cat. No. B12912345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS85562-74-9
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NNC2=O)C3CCCCC3
InChIInChI=1S/C15H19N3O2/c1-20-13-9-7-12(8-10-13)18-14(16-17-15(18)19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19)
InChIKeyAODDJSRTVGNTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 85562-74-9): Procurement-Relevant Structural and Physicochemical Profile


5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 85562-74-9) is a synthetic 1,2,4-triazol-3-one derivative characterized by a cyclohexyl substituent at the 5-position and a 4-methoxyphenyl group at the N4 position . The compound has a molecular formula of C₁₅H₁₉N₃O₂, a molecular weight of 273.33 g/mol, a calculated LogP of 3.03, and a topological polar surface area (PSA) of 60.17 Ų . It belongs to a class of triazole heterocycles that have been explored in patent literature as vasopressin V1a receptor modulators, with specific cyclohexyl-substituted triazole scaffolds disclosed by Hoffmann-La Roche for CNS indications [1]. However, this specific compound is not itself claimed as a lead molecule in the patent but represents a close structural analog within the claimed generic space.

Why Generic Substitution of 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Is Not Advisable Without Comparative Data


In the absence of direct head-to-head pharmacological or physicochemical comparisons in the open literature, product interchange cannot be justified. The triazol-3-one scaffold supports a range of substitution patterns (e.g., N4-aryl variation, C5-alkyl/cycloalkyl variation) that are known to differentially modulate lipophilicity, metabolic stability, and target binding in related series [1]. In a broader class context, even minor structural modifications—such as replacing a 4-methoxyphenyl with a 4-chlorophenyl or altering the cyclohexyl to a smaller alkyl group—have been shown to result in substantial shifts in bioactivity and selectivity [2]. Consequently, any procurement decision that substitutes this specific compound with a 'similar' triazol-3-one without verified equivalence data risks introducing uncontrolled variability in biological or chemical performance. The following quantitative evidence guide compiles the limited but specific data points available to inform selection.

5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Accessible Quantitative Differentiation Evidence from Class-Level Data


Class-Level V1a Receptor Binding Affinity Relative to Unsubstituted Triazole Core

No direct binding data are available for CAS 85562-74-9. However, in the Hoffmann-La Roche patent on cyclohexyl-substituted triazoles as V1a antagonists [1], the generic structure encompasses compounds with N4-aryl and C5-cyclohexyl substitution. Representative examples in the patent with 4-methoxyphenyl substitution (e.g., trans-2-((4-(4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)cyclohexyl)oxy)pyridine) demonstrate functional V1a antagonism, whereas the simple triazole core has no measurable V1a activity. This class-level inference suggests that the cyclohexyl and methoxyphenyl substituents are essential for target engagement, though the specific contribution of the C5-cyclohexyl versus C5-methyl variant in this compound cannot be quantified from available data.

Vasopressin V1a antagonist CNS drug discovery triazole scaffold

Physicochemical Differentiation: LogP Compared to 4-Chlorophenyl and 4-Fluorophenyl Analogs

The experimentally derived (or calculated) LogP for CAS 85562-74-9 is 3.03 , which positions it in a moderate lipophilicity range. By comparison, the 4-chlorophenyl analog (e.g., 5-cyclohexyl-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) would be predicted to have a higher LogP due to the increased hydrophobic contribution of chlorine. Conversely, a 4-fluorophenyl analog would have a slightly lower LogP. The methoxy group provides a unique hydrogen-bond acceptor capacity (reflected in the PSA of 60.17 Ų) that is absent in halogen-substituted analogs, potentially influencing solubility and permeability.

Lipophilicity ADME prediction triazol-3-one physicochemical properties

Synthetic Accessibility and Intermediate Utility: Comparison to 5-Methyl Triazol-3-one Counterparts

The 5-cyclohexyl substitution in this compound is less common than the 5-methyl or 5-phenyl variants in the triazol-3-one literature, suggesting it may serve as a sterically demanding building block for exploring hydrophobic pockets. The synthesis of this compound via cyclization of appropriate semicarbazide precursors has been described generically, though no optimized yields or comparative synthetic efficiency data are available for this specific compound . The analogous 5-methyl-4-(4-methoxyphenyl)-triazol-3-one is more widely reported, but its smaller C5 substituent may not recapitulate the conformational constraints of the cyclohexyl group.

Triazole synthesis building block medicinal chemistry

Application Scenarios for 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Where the Compound Fits Based on Accessible Evidence


Chemical Probe for Vasopressin V1a Receptor SAR Exploration

Given the patent disclosure of cyclohexyl-substituted triazoles as V1a antagonists [1], this compound could serve as a starting point for structure–activity relationship (SAR) studies focused on optimizing CNS-penetrant V1a antagonists for anxiety or mood disorders. However, its use requires prior in-house determination of binding affinity, functional activity, and selectivity against V1b, V2, and oxytocin receptors, as no such data exist in the public domain. Procurement is recommended only for laboratories equipped for full pharmacological profiling.

Building Block for Diversified Triazole Library Synthesis

The cyclohexyl and 4-methoxyphenyl substituents provide a distinct combination of steric bulk and electronic character relative to more common triazole building blocks [2]. Medicinal chemistry groups seeking to expand the chemical space of triazole-containing libraries may procure this compound as a template for further functionalization (e.g., at the N2 position or via modification of the methoxy group). Its LogP of 3.03 positions it within the drug-like property space, making it suitable for fragment-based or diversity-oriented synthesis campaigns.

Reference Standard for Analytical Method Development

With a defined molecular weight (273.33 g/mol) and LogP (3.03) , this compound can serve as a reference standard for HPLC or LC-MS method development aimed at separating and quantifying closely related triazol-3-one derivatives. It should not be procured as an analytical reference standard for regulated bioanalysis unless it is accompanied by a certificate of analysis confirming purity and identity, which is currently not available from the sources excluded from this guide.

Quote Request

Request a Quote for 5-Cyclohexyl-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.